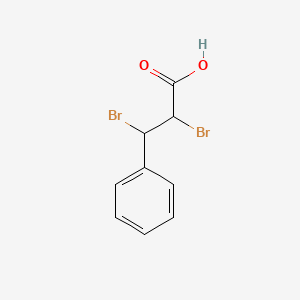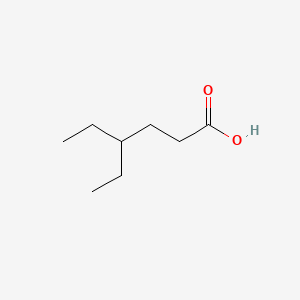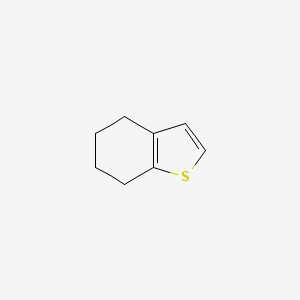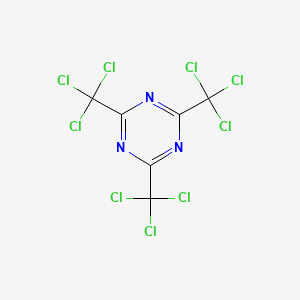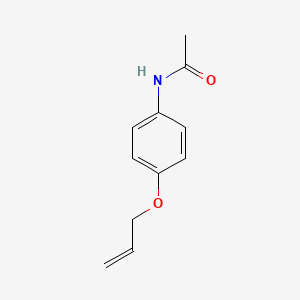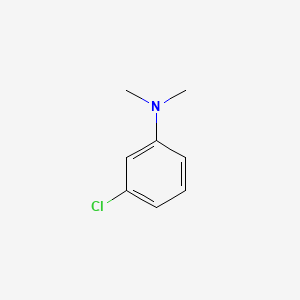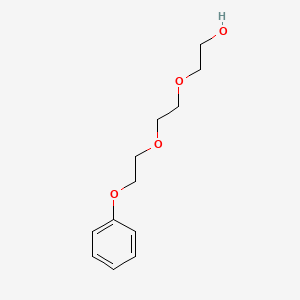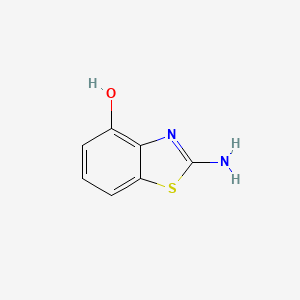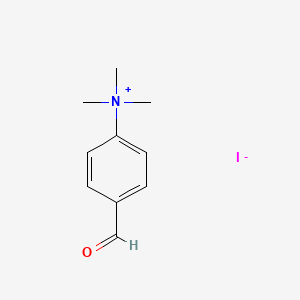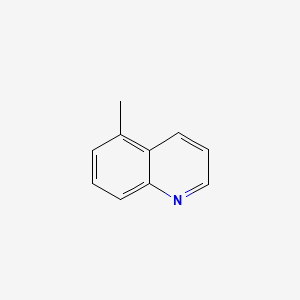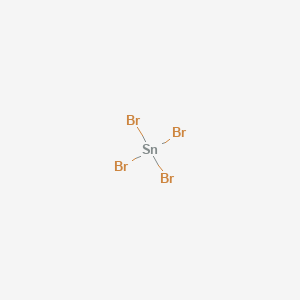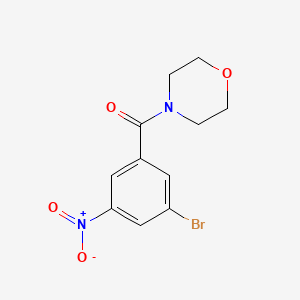
(3-Bromo-5-nitrophenyl)(morpholino)methanone
説明
“(3-Bromo-5-nitrophenyl)(morpholino)methanone” is a heterocyclic organic compound . It has a molecular weight of 315.12 and its IUPAC name is 4-(3-bromo-5-nitrobenzoyl)morpholine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用
Anti-Inflammatory and Gastroprotective Properties
A study has demonstrated that certain chalcones, including compounds structurally similar to (3-Bromo-5-nitrophenyl)(morpholino)methanone, possess anti-inflammatory and gastroprotective properties. The synthesized chalcones effectively inhibited carrageenan-induced rat paw edema and displayed significant activity in protecting against acetylsalicylic acid-induced ulceration, comparable to cimetidine. This indicates potential applications of similar compounds in treating inflammation and gastric ulcers (Okunrobo, Usifoh, & Uwaya, 2006).
Nitrosation Agent Localization and Biosynthesis
Research on mice exposed to nitrogen dioxide has revealed the presence of a nitrosating agent (NSA) that interacts with morpholine, a structural component of (3-Bromo-5-nitrophenyl)(morpholino)methanone. This agent is predominantly found in the skin and is involved in the biosynthesis of N-nitrosomorpholine. The findings highlight the skin's significant exposure to nitrogen dioxide and its role in the formation of nitrosamine compounds (Mirvish, Sams, & Issenberg, 1983).
Chemopreventive Effects on Hepatocarcinogenesis
A study on rat hepatocarcinogenesis induced by sodium nitrite and morpholine showed that S-methylcysteine significantly reduced the formation of carcinogenic foci and decreased hepatocyte proliferation. This study underscores the potential chemopreventive applications of compounds interacting with morpholine, a moiety present in (3-Bromo-5-nitrophenyl)(morpholino)methanone, in reducing the risk of liver cancer due to environmental carcinogens (Wei et al., 2000).
Antiestrogenic Activity
Research into novel dihydronaphthalene isomers, structurally similar to (3-Bromo-5-nitrophenyl)(morpholino)methanone, has highlighted potent antiestrogenic activity. The compounds demonstrated high binding affinity with rat uterine cytosol estrogen receptors, surpassing that of estradiol. This suggests potential therapeutic applications in conditions sensitive to estrogen levels (Jones et al., 1979).
In Vivo Nitrosation Potential of Nitrogen Oxides
Studies have demonstrated the in vivo nitrosating potential of nitrogen oxides on morpholine, which is a component of (3-Bromo-5-nitrophenyl)(morpholino)methanone. This nitrosation process leads to the formation of N-nitrosomorpholine, highlighting the interaction between morpholine structures and atmospheric contaminants, which could have implications for environmental health and safety (Iqbal, Dahl, & Epstein, 1980).
Safety and Hazards
The compound may cause irritation and could be harmful if inhaled, comes in contact with skin, or if swallowed . Safety measures include washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, medical attention should be sought .
作用機序
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. The presence of a bromine atom and a nitro group in the molecule suggests that it might act through electrophilic aromatic substitution reactions or serve as a prodrug that releases active metabolites upon reduction of the nitro group .
Result of Action
The molecular and cellular effects of (3-Bromo-5-nitrophenyl)(morpholino)methanone’s action are currently unknown
Action Environment
The action, efficacy, and stability of (3-Bromo-5-nitrophenyl)(morpholino)methanone could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . .
特性
IUPAC Name |
(3-bromo-5-nitrophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4/c12-9-5-8(6-10(7-9)14(16)17)11(15)13-1-3-18-4-2-13/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUMLQTYOVVAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649997 | |
| Record name | (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-nitrophenyl)(morpholino)methanone | |
CAS RN |
941294-19-5 | |
| Record name | (3-Bromo-5-nitrophenyl)-4-morpholinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-5-nitrophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

